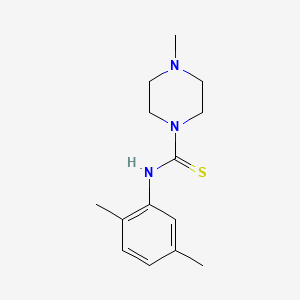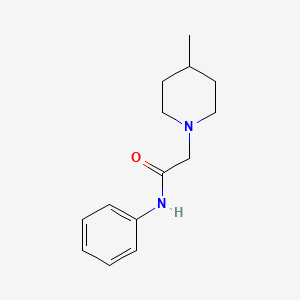
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)urea, also known as MPPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of MPU involves its interaction with ion channels. MPU binds to specific sites on the ion channels, leading to a conformational change that inhibits the activity of the channels. This inhibition results in a decrease in the flow of ions across the cell membrane, leading to changes in cellular function.
Biochemical and Physiological Effects
MPU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to regulate insulin secretion, reduce blood glucose levels, and improve glucose tolerance in animal models of diabetes. MPU has also been found to have cardioprotective effects by reducing ischemia-reperfusion injury and improving myocardial function. Additionally, MPU has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using MPU in lab experiments is its high selectivity for ion channels. This allows researchers to study the specific effects of ion channel inhibition on cellular function. Additionally, MPU has a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using MPU is its low water solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on MPU. One area of research is the development of new synthetic methods for MPU that can improve its purity and yield. Another area of research is the identification of new ion channels that can be targeted by MPU. Additionally, research can be conducted to explore the potential therapeutic applications of MPU in various diseases such as diabetes, cardiovascular diseases, and cancer.
Conclusion
In conclusion, MPU is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of ion channels makes it a potential therapeutic agent for the treatment of various diseases. The synthesis method of MPU involves the reaction of 4-methylphenyl isocyanate with 2-phenoxyaniline in the presence of a catalyst. MPU has a wide range of biochemical and physiological effects, including the regulation of insulin secretion, reduction of blood glucose levels, and cardioprotective effects. While there are some limitations to using MPU in lab experiments, its high selectivity and low toxicity make it a promising compound for future research.
合成方法
The synthesis of MPU can be achieved through various methods. One of the most commonly used methods is the reaction of 4-methylphenyl isocyanate with 2-phenoxyaniline in the presence of a catalyst such as triethylamine. This reaction results in the formation of MPU as a white crystalline solid. The purity of the synthesized MPU can be improved through recrystallization using solvents such as ethanol or acetone.
科学研究应用
MPU has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in the regulation of ion channels. MPU has been found to selectively inhibit the activity of several ion channels, including the ATP-sensitive potassium channel and the inwardly rectifying potassium channel. This makes MPU a potential therapeutic agent for the treatment of various diseases such as diabetes and cardiovascular diseases.
属性
IUPAC Name |
1-(4-methylphenyl)-3-(2-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-11-13-16(14-12-15)21-20(23)22-18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQFXGILSZCPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(2-phenoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)

![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)

![1H-indene-1,2,3-trione 2-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5810196.png)

